molecular formula C12H18N4O2 B14284772 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- CAS No. 121875-96-5

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-

Cat. No.: B14284772
CAS No.: 121875-96-5
M. Wt: 250.30 g/mol
InChI Key: HERBEZMVPIUPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves several steps. One common method includes the alkylation of xanthine derivatives. The reaction conditions typically involve the use of alkyl halides in the presence of a base such as potassium carbonate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles. These reactions often result in the formation of new derivatives with altered chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a model compound for studying purine metabolism and its derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- can be compared with other similar compounds such as:

    1-Methylxanthine: Another derivative of xanthine with different alkyl groups.

    Theobromine: A naturally occurring compound with similar structure but different biological effects.

    Theophylline: Used in medicine for its bronchodilator effects, it shares a similar purine structure.

These comparisons highlight the unique properties of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-, such as its specific alkylation pattern and its resulting chemical and biological activities.

Properties

CAS No.

121875-96-5

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1-methyl-3,7-dipropylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-4-6-15-8-13-10-9(15)11(17)14(3)12(18)16(10)7-5-2/h8H,4-7H2,1-3H3

InChI Key

HERBEZMVPIUPHT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.